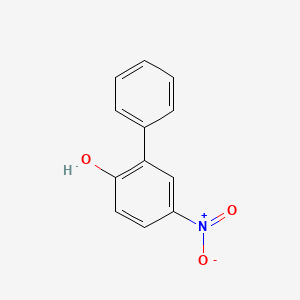

2-Hydroxy-5-nitrobiphenyl

Description

Contextualization within Substituted Biphenyl (B1667301) Systems

Biphenyls are a class of organic compounds characterized by two benzene (B151609) rings linked by a single carbon-carbon bond. drugbank.com The versatility of the biphenyl scaffold lies in its ability to be functionalized with various substituent groups, leading to a vast array of derivatives with diverse properties and applications. arabjchem.org The introduction of substituents like hydroxyl (-OH) and nitro (-NO2) groups, as seen in 2-Hydroxy-5-nitrobiphenyl, dramatically influences the electronic and steric properties of the parent biphenyl molecule. arabjchem.orgnih.gov

The hydroxyl group, an electron-donating group, and the nitro group, a potent electron-withdrawing group, are positioned at specific locations on one of the phenyl rings. This particular substitution pattern in this compound creates a molecule with a unique electronic distribution, making it a valuable building block in the synthesis of more complex structures. nih.govsolubilityofthings.com The interplay between these two functional groups governs the molecule's reactivity in various chemical transformations.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The structural attributes of this compound make it a valuable intermediate in organic synthesis. For instance, it can serve as a precursor in the synthesis of various organic compounds, including those with applications in pharmaceuticals and agrochemicals. The presence of the nitro group allows for its reduction to an amino group, opening pathways to a different class of derivatives.

In the realm of medicinal chemistry, substituted biphenyls are recognized as important pharmacophores found in numerous therapeutic agents. arabjchem.org The biphenyl moiety is a key structural component in drugs with a wide range of activities, including antimicrobial, anti-inflammatory, and immunosuppressant effects. arabjchem.org While specific applications of this compound in drug development are a subject of ongoing research, its potential as a scaffold for designing new bioactive molecules is significant. For example, it is a known derivative in the synthesis of 2-hydroxy-5-aminobiphenyl compounds. google.com The strategic placement of the hydroxyl and nitro groups can influence a molecule's ability to interact with biological targets like enzymes and proteins.

Theoretical Considerations and Mechanistic Perspectives of Nitrobiphenyl Chemistry

The chemistry of nitrobiphenyls is largely dictated by the electronic effects of the nitro group. As a strong electron-withdrawing group, the nitro functionality significantly influences the electron density of the aromatic rings, impacting their reactivity in electrophilic and nucleophilic substitution reactions. solubilityofthings.com The presence of the hydroxyl group further modulates this reactivity.

From a mechanistic standpoint, the nitro group in compounds like 4-nitrobiphenyl (B1678912) can be reduced to form an amino group, a common transformation in organic synthesis. wikipedia.org Aromatic nitro compounds can also act as oxidizing agents. chemicalbook.com The specific reactivity of this compound in various chemical reactions is a result of the combined electronic influence of both the hydroxyl and nitro substituents on the biphenyl core.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 4291-29-6 |

| Molecular Formula | C12H9NO3 |

| Molecular Weight | 215.20 g/mol |

| Melting Point | 62 °C |

| Boiling Point | 387.3 °C |

| Density | 1.304 g/cm³ |

Note: The data in this table is compiled from various sources. echemi.comnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

4291-29-6 |

|---|---|

Molecular Formula |

C12H9NO3 |

Molecular Weight |

215.20 g/mol |

IUPAC Name |

4-nitro-2-phenylphenol |

InChI |

InChI=1S/C12H9NO3/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h1-8,14H |

InChI Key |

FIBBSIRCVZWBML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Hydroxy 5 Nitrobiphenyl Derivatives

Reduction and Oxidation Reactions of Nitro and Hydroxyl Moieties

Catalytic Deoxygenation of Nitro Groups

Oxidative Degradation Processes and Intermediate Formation

The oxidative degradation of nitrophenolic compounds, often in the context of environmental remediation, is a well-explored field. Advanced oxidation processes, such as those employing Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst), are known to degrade these compounds through the generation of highly reactive hydroxyl radicals. This process typically leads to the formation of various intermediates, including other hydroxylated and nitrated species, before eventual mineralization. However, specific research outlining the oxidative degradation pathways and the precise intermediates formed from 2-Hydroxy-5-nitrobiphenyl is absent from published studies.

N-O Bond Utilization in Nitroarene Chemistry

Recent advancements in synthetic methodology have explored the utility of the N-O bonds in nitroarenes for various chemical transformations. These strategies can involve the cleavage of the N-O bond to utilize the nitro group as an oxygen source or to generate reactive nitrogen species. This area of research has expanded the synthetic utility of nitroarenes beyond their traditional roles. Despite the growing interest in this field, there are no specific reports on the application of N-O bond utilization strategies to this compound.

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Catalytic C-N Bond Cleavage and Functional Group Transformations

The carbon-nitro (C-N) bond in nitroarenes can be cleaved under certain catalytic conditions, allowing for the transformation of the nitro group into other functionalities. Palladium-catalyzed cross-coupling reactions, for instance, have been developed to replace the nitro group with various nucleophiles. This denitrative coupling represents a powerful tool for aromatic functionalization. Nevertheless, the application of these catalytic C-N bond cleavage methodologies specifically to this compound has not been documented.

α-Arylation of Carbonyl Compounds with Nitroarenes

The use of nitroarenes as arylating agents in the α-arylation of carbonyl compounds is a modern approach in carbon-carbon bond formation. Palladium-catalyzed reactions have been successfully employed to couple nitroarenes with the enolates of ketones and other carbonyl compounds, providing access to α-aryl carbonyl derivatives. This reaction leverages the nitro group as a leaving group. A literature search for the use of this compound as an arylating agent in such reactions did not yield any specific examples or studies.

Intermolecular C-H Arylation of Heteroarenes

The direct C-H arylation of heteroarenes represents a powerful and atom-economical method for the synthesis of complex heteroaromatic compounds, which are significant structural motifs in pharmaceuticals and materials science. While specific studies detailing the intermolecular C-H arylation of heteroarenes directly using this compound derivatives as the arylating agent are not extensively documented, the principles of palladium-catalyzed C-H activation provide a framework for predicting such transformations.

In a typical palladium-catalyzed C-H arylation, a C-H bond of a heteroarene is activated and subsequently coupled with an aryl halide or a related arylating agent. Recent advancements have demonstrated the feasibility of using nitroarenes as arylating agents through a denitrative coupling process. This approach involves the activation of both a C-H bond on the heteroarene and the C-NO2 bond of the nitroarene.

A general mechanism for such a reaction, catalyzed by a palladium complex, would likely proceed through a catalytic cycle involving:

Oxidative addition of the arylating agent (or a derivative) to the palladium(0) catalyst.

C-H bond activation of the heteroarene, often facilitated by a directing group or the inherent electronic properties of the heterocycle, to form a palladacycle intermediate.

Reductive elimination from the palladium(II) intermediate to form the arylated heteroarene and regenerate the palladium(0) catalyst.

For a derivative of this compound, the nitro group could potentially serve as a leaving group in a denitrative C-H arylation. The success of such a reaction would be contingent on the specific palladium catalyst and ligands employed, as well as the reaction conditions. The presence of the hydroxyl group on the biphenyl (B1667301) system might influence the electronic properties and reactivity of the molecule, potentially requiring tailored catalytic systems.

The table below outlines a hypothetical reaction scheme and the key components that would be involved in the intermolecular C-H arylation of a generic heteroarene with a this compound derivative, based on established palladium-catalyzed methodologies.

| Component | Role | Example |

| Heteroarene Substrate | The molecule undergoing C-H activation and arylation. | Furan, Thiophene, Pyrrole, Benzofuran |

| Arylating Agent | The source of the aryl group to be coupled. | This compound derivative |

| Catalyst | Facilitates the C-H activation and cross-coupling. | Palladium(II) acetate, Tris(dibenzylideneacetone)dipalladium(0) |

| Ligand | Modulates the reactivity and stability of the catalyst. | Phosphine ligands (e.g., P(t-Bu)3), N-heterocyclic carbenes |

| Base | Often required to facilitate the C-H activation step. | Potassium carbonate, Cesium carbonate |

| Solvent | Provides the medium for the reaction. | Dioxane, Toluene, DMF |

Specific Reaction of 2-Hydroxy-5-nitrobenzyl Bromide with Biological Molecules

2-Hydroxy-5-nitrobenzyl bromide is a well-established chemical probe in biochemistry, recognized for its high reactivity and specificity toward tryptophan residues in peptides and proteins. This reagent, sometimes referred to as Koshland's reagent, is instrumental in studies aimed at identifying active site residues and understanding protein structure and function.

The reaction mechanism involves the alkylation of the indole ring of tryptophan by the benzyl bromide. The ortho-hydroxyl group on the reagent is crucial for its high reactivity, participating in the activation of the benzylic bromide. The reaction proceeds under mild acidic conditions (pH around 4.75), where the specificity for tryptophan is maximized. nih.gov Under these conditions, other potentially reactive amino acid side chains, such as the thiol group of cysteine, show significantly less reactivity. researchgate.net However, at alkaline pH, the reagent can also react with cysteine and tyrosine. researchgate.net

Studies have shown that the modification of a single tryptophan residue with 2-hydroxy-5-nitrobenzyl bromide can result in multiple products. nih.govresearchgate.net This heterogeneity can arise from different degrees of substitution on the indole ring and the formation of new diastereoisomeric centers. nih.govresearchgate.net The initial reaction is believed to occur at the C3 position of the indole ring, leading to the formation of diastereomeric indolenines, which can then undergo further rearrangements. The formation of multiple modified products can be observed through techniques like high-performance liquid chromatography and mass spectrometry. nih.govnih.gov

The extent of modification of tryptophan residues with 2-hydroxy-5-nitrobenzyl bromide can be influenced by the concentration of the reagent and the pH of the reaction medium. nih.gov Researchers have utilized this specific chemical modification to map the surface accessibility of tryptophan residues, providing insights into protein folding and conformation.

The table below summarizes the key aspects of the reaction between 2-hydroxy-5-nitrobenzyl bromide and biological molecules, primarily focusing on its interaction with tryptophan.

| Feature | Description |

| Reagent | 2-Hydroxy-5-nitrobenzyl bromide |

| Primary Target | Tryptophan residues in peptides and proteins |

| Reaction Type | Alkylation of the indole ring |

| Optimal pH for Specificity | Acidic to neutral (e.g., pH 4.75) |

| Side Reactions | Reaction with cysteine and tyrosine at alkaline pH |

| Products | Multiple derivatives, including mono- and di-substituted tryptophan adducts, and diastereomers |

| Key Influencing Factors | pH, Reagent concentration |

| Applications | Probing active sites of enzymes, Mapping surface accessibility of tryptophan, Studying protein structure and function |

Computational Chemistry Approaches to 2 Hydroxy 5 Nitrobiphenyl Systems

Quantum Mechanical (QM) Investigations of Electronic Structure and Reactivity

Quantum mechanical methods, particularly those rooted in Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. They allow for the detailed calculation of electron distribution, orbital energies, and molecular geometries, which are critical for predicting chemical reactivity and spectroscopic properties.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of chemical reactions. chemrxiv.orgsemanticscholar.orgchemrxiv.org For systems involving 2-Hydroxy-5-nitrobiphenyl, DFT can be employed to map out the potential energy surface of a reaction, identifying transition states and intermediates. This approach provides a step-by-step understanding of how reactants are converted into products.

Studies on related nitroaromatic compounds demonstrate the power of DFT in this area. For instance, investigations into the hydrogenation of nitrobenzene on metal catalysts have used DFT to confirm that the reaction mechanism depends on the nature of the metal. nih.gov On non-noble metals like nickel, the reaction proceeds through the direct dissociation of the N-O bond, whereas on noble metals like palladium, hydrogen attack is required to activate the bond. nih.gov This level of detail is crucial for designing more efficient catalysts.

For a molecule like 2-Hydroxy-5-nitrobhenyl, DFT calculations can elucidate its electronic properties. A study on a similar compound, (E)-2-[(2-hydroxy-5-nitrophenyl)-iminiomethyl]-4-nitrophenolate, used the B3LYP/6-31G(d,p) level of theory to analyze its structure, atomic charges, and molecular electrostatic potential (MEP). researchgate.net The results showed that the oxygen atoms of the phenolate and nitro groups carry significant negative charges, indicating their potential as coordination sites in different solvents. researchgate.net Such calculations for this compound would similarly reveal the most electron-rich sites, predicting locations for electrophilic attack.

Table 1: Representative DFT-Calculated Properties for a 2-Hydroxy-5-nitrophenyl Derivative

| Property | Description | Significance in Reactivity |

|---|---|---|

| Atomic Charges | Calculated distribution of electron density among atoms. | Identifies nucleophilic (negative charge) and electrophilic (positive charge) centers. For example, nitro group oxygens typically show large negative charges. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Visually identifies regions of positive (electron-poor) and negative (electron-rich) potential, predicting sites for non-covalent interactions and chemical reactions. researchgate.net |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | The energy gap between HOMO and LUMO indicates chemical reactivity and stability. The spatial distribution of these orbitals shows likely sites for electron donation (HOMO) and acceptance (LUMO). |

Nitroaromatic compounds are known for their rich and complex photochemistry. researchgate.net Upon absorption of light, they can be promoted to an electronic excited state, opening up unique reaction channels that are not accessible in the ground state. rsc.orgkaust.edu.sa Computational modeling is essential for understanding these ultrafast processes, which often involve transitions between different electronic states (e.g., singlet and triplet states) and can lead to distinct products. researchgate.netrsc.org

A key photochemical reaction for many nitroaromatics is the release of nitric oxide (NO). researchgate.net Theoretical studies suggest this often occurs through a photoisomerization of the nitro (-NO₂) group into a nitrite (-ONO) group, from which NO is subsequently released. researchgate.net Advanced computational methods like Complete Active Space Self-Consistent Field (CASSCF) and multireference perturbation theories (e.g., CASPT2) are required to accurately model these complex excited-state potential energy surfaces and the crossings between them. researchgate.net

For this compound, the presence of the hydroxyl group introduces the possibility of other photochemical pathways, such as excited-state intramolecular proton transfer (ESIPT). nsf.gov Modeling these competing pathways would be crucial to predict the photochemical fate of the molecule and its potential applications in areas like photocatalysis or as a photo-releasable agent.

Molecular Modeling for Structure-Activity Relationship (SAR) Elucidation

Molecular modeling plays a pivotal role in modern drug discovery and materials science by elucidating Structure-Activity Relationships (SAR). nih.gov SAR studies aim to understand how the chemical structure of a compound relates to its biological activity or physical properties. By building computational models, researchers can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. nih.govmdpi.com

For a series of derivatives based on the this compound scaffold, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be applied. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate predictive models by correlating the biological activity of compounds with their 3D steric and electrostatic properties. nih.gov

The predictive power of SAR models relies on the calculation of molecular descriptors that quantify various aspects of a molecule's structure and properties. For this compound and its analogs, key descriptors would include:

Electrostatic Descriptors: These describe the charge distribution and are critical for understanding interactions with biological targets like proteins. The Molecular Electrostatic Potential (MEP) is a powerful tool for this, as it identifies regions of positive and negative potential that can engage in hydrogen bonding or electrostatic interactions. researchgate.net

Hydrophobic Descriptors: These quantify the water-fearing character of a molecule or its fragments. Hydrophobicity is a major determinant of how a drug is absorbed, distributed, and metabolized. Computational descriptors like the logarithm of the partition coefficient (logP) can be calculated to estimate this property.

Frontier-Orbital Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. semanticscholar.org The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com A small gap suggests the molecule is more polarizable and reactive.

Table 2: Key Molecular Descriptors for SAR Studies

| Descriptor Type | Example | Information Provided |

|---|---|---|

| Electrostatic | MEP, Atomic Charges | Identifies sites for polar interactions, hydrogen bonding, and reactivity with charged species. researchgate.net |

| Hydrophobic | Calculated logP | Predicts membrane permeability and hydrophobic interactions with a receptor. |

| Frontier-Orbital | HOMO/LUMO Energies | Relates to chemical reactivity, stability, and the ability to participate in charge-transfer interactions. semanticscholar.orgmdpi.com |

Mechanistic Insights into Catalytic Cycles

Computational chemistry is indispensable for unraveling the detailed mechanisms of catalytic cycles. lisaroychemistry.comaktpublication.com It allows researchers to visualize the transformation of substrates on a catalyst's active site, calculate the energy barriers for each step, and identify the rate-determining step. nih.gov

For reactions involving this compound, computational modeling could be used to study its catalytic transformations, such as the reduction of the nitro group to an amine, a crucial reaction in the synthesis of many pharmaceuticals and dyes. nih.gov A combined experimental and computational approach, using techniques like DFT alongside spectroscopy, can provide a comprehensive picture of the catalytic cycle. nih.gov

For example, in the catalytic hydrogenation of nitrobenzene, DFT calculations on metal surfaces (e.g., Ni, Cu, Pd) have shown how the substrate adsorbs onto the surface and how subsequent bond-breaking and bond-forming events occur. nih.gov These studies reveal the specific roles of different metal atoms in bimetallic catalysts and can identify unique reactivity at the interface between the two metals. nih.gov Applying this methodology to this compound could help in the rational design of selective catalysts that, for instance, reduce the nitro group without affecting the hydroxyl group or the biphenyl (B1667301) system. Such computational insights can guide the development of new catalysts with enhanced activity and selectivity. nih.govnih.gov

Advanced Analytical Methodologies for the Characterization of 2 Hydroxy 5 Nitrobiphenyl and Its Transformation Products

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation of 2-Hydroxy-5-nitrobiphenyl from its precursors, intermediates, and transformation products. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound and its derivatives. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, typically employing a nonpolar stationary phase (like C18) and a polar mobile phase.

The separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases. An organic modifier, such as acetonitrile or methanol, mixed with an aqueous phase often containing a pH modifier like formic or acetic acid, is used as the mobile phase. This composition can be delivered in an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation of compounds with a range of polarities. Detection is commonly performed using a photodiode array (PDA) or UV-Vis detector set at a wavelength where the analytes exhibit maximum absorbance.

Method validation is critical to ensure the reliability of quantitative data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. Linearity is established by creating a calibration curve from standard solutions of known concentrations, with a correlation coefficient (R²) value close to 1 indicating a strong linear relationship. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | |

| Mobile Phase | Acetonitrile and water (often with 0.1% formic acid) | |

| Elution Mode | Isocratic or Gradient | |

| Flow Rate | 0.8 - 1.2 mL/min | |

| Detection | UV/PDA at a specific wavelength (e.g., 320 nm) | |

| Injection Volume | 10 - 20 µL | |

| Linearity (R²) | ≥ 0.999 | |

| LOD | ng/mL range | |

| LOQ | ng/mL to µg/mL range |

Gas Chromatography (GC) is the preferred method for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be employed to analyze more volatile precursors or specific transformation products. For non-volatile analytes, chemical derivatization can be used to increase their volatility, making them amenable to GC analysis.

In GC, a gaseous mobile phase (carrier gas, typically helium or nitrogen) transports the sample through a capillary column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. The column oven temperature is programmed to increase over time, allowing for the sequential elution of compounds with different volatilities. A common detector for this type of analysis is the Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS).

Mass Spectrometry for Structural Elucidation and Identification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of unknown compounds and the confirmation of known ones. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a molecule.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for analyzing complex mixtures, such as those containing transformation products of this compound. After separation by HPLC, the eluent is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions from the analytes.

In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a potential transformation product) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. The fragmentation pattern is unique to the molecule's structure and can be used to identify it, even in the presence of co-eluting interferences. This high degree of selectivity and sensitivity makes LC-MS/MS ideal for identifying and quantifying trace-level transformation products in complex biological or environmental matrices.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. This precision allows for the determination of the elemental formula of a compound, which is a critical step in identifying unknown transformation products. Instruments such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are capable of achieving high resolution.

By comparing the experimentally measured accurate mass to the theoretical masses of potential elemental compositions, the molecular formula of this compound or its transformation products can be confidently assigned. For example, a transformation product formed by hydroxylation would show a mass increase corresponding to the addition of one oxygen atom. HRMS can distinguish between ions with very similar nominal masses, providing an unambiguous identification.

| Compound | Molecular Formula | Theoretical Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|---|

| This compound | C₁₂H₉NO₃ | 215.0582 | 215.0580 | -0.93 |

| Hypothetical Hydroxylated Product | C₁₂H₉NO₄ | 231.0532 | 231.0529 | -1.30 |

| Hypothetical Reduced Product | C₁₂H₁₁NO | 185.0841 | 185.0843 | +1.08 |

Spectroscopic Characterization Methods

While chromatography and mass spectrometry are powerful for separation and identification, spectroscopic techniques provide definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are paramount for the complete structural elucidation of this compound and its transformation products. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the complete bonding framework of a molecule.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be observed for the hydroxyl (-OH), nitro (-NO₂), and aromatic (C=C) groups. Changes in the IR spectrum, such as the disappearance of the nitro group absorption and the appearance of an amine (-NH₂) band, can confirm transformation reactions.

UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings and nitro group in this compound. The wavelength of maximum absorbance (λmax) can be used for quantification and to provide preliminary structural information.

In Situ Nuclear Magnetic Resonance (NMR) for Reaction Monitoring

In situ Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique for the real-time analysis of chemical reactions, offering a non-invasive window into the dynamic changes occurring in a reaction mixture. chemrxiv.orgbirmingham.ac.ukbruker.com This methodology allows for the continuous acquisition of NMR spectra as a reaction progresses, providing invaluable data on the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. uni-mainz.de

The primary advantage of in situ NMR is its ability to provide time-resolved structural information and quantitative data simultaneously. By integrating the signals in the NMR spectrum, the concentration of each species can be determined at various time points, enabling the elucidation of reaction kinetics and mechanisms. uni-mainz.denih.gov Modern NMR spectrometers, including high-field instruments and benchtop models, can be equipped with flow cells or probes that allow for the continuous monitoring of reactions under various conditions of temperature and pressure. bruker.combeilstein-journals.org

While specific in situ NMR studies on the transformation of this compound are not extensively documented in publicly available literature, the principles of the technique are directly applicable. For instance, monitoring the nitration of 2-hydroxybiphenyl to form this compound would allow for the optimization of reaction conditions by tracking the formation of the desired product and any potential isomers or byproducts in real time.

Table 1: 1H NMR Spectral Data for 2,2',3-trihydroxy-5-nitrobiphenyl researchgate.net

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.21 | d | H-6 |

| 8.07 | dd | H-4 |

| 7.01 | d | H-3' |

| 6.88 | m | H-4', H-6' |

| 6.85 | m | H-5' |

| 6.79 | d | H-5 |

Note: The assignments are based on the reported data and may require further 2D NMR experiments for unambiguous confirmation.

The application of in situ NMR to study the degradation or further functionalization of this compound would provide critical insights into the reaction pathways. For example, monitoring its reduction could reveal the formation of aminobiphenyl derivatives, while oxidation reactions could be followed to identify hydroxylated or ring-opened products.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are fundamental techniques for the characterization of aromatic compounds due to their sensitivity to electronic transitions. researchgate.net These methods provide valuable information about the chromophoric systems present in a molecule and can be used for both qualitative and quantitative analysis.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from the ground state to higher energy levels. The absorption spectrum of a compound is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), which is a measure of the probability of the electronic transition.

Fluorescence spectroscopy is a complementary technique that measures the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules that absorb UV-Vis light are fluorescent; the quantum yield of fluorescence (the ratio of photons emitted to photons absorbed) is a key parameter. The fluorescence spectrum provides information about the electronic structure of the excited state and is often sensitive to the molecule's environment, such as solvent polarity and pH. researchgate.net

Specific fluorescence data for this compound is not extensively reported. However, the 2-hydroxy-5-nitrobenzyl chromophore, which is structurally similar, is known to be a useful spectroscopic probe. researchgate.net The fluorescence properties of this compound and its transformation products would be highly dependent on their specific structures. For instance, the reduction of the nitro group to an amino group would be expected to significantly alter the fluorescence properties, potentially leading to an increase in fluorescence quantum yield and a shift in the emission wavelength.

The investigation of the UV-Vis and fluorescence properties of this compound and its transformation products is crucial for various applications, including their detection in environmental samples and their use as fluorescent probes in biological systems.

Table 2: Expected Spectroscopic Properties of this compound and a Potential Transformation Product

| Compound | Analytical Technique | Expected Observation |

| This compound | UV-Vis Spectroscopy | Absorption maximum likely shifted to longer wavelengths compared to 2-nitrophenol due to extended conjugation. |

| This compound | Fluorescence Spectroscopy | Fluorescence properties would be dependent on the interplay between the hydroxyl and nitro substituents. |

| 2-Hydroxy-5-aminobiphenyl | UV-Vis Spectroscopy | Significant shift in absorption spectrum upon reduction of the nitro group to an amino group. |

| 2-Hydroxy-5-aminobiphenyl | Fluorescence Spectroscopy | Potential for enhanced fluorescence compared to the nitro-substituted precursor. |

Further research is required to fully characterize the spectroscopic properties of this compound and to explore the application of these advanced analytical methodologies for monitoring its transformations in detail.

Environmental Transformation and Degradation Research of Nitrobiphenyls and Hydroxylated Analogues

Photochemical Degradation in Aqueous and Atmospheric Phases

Photochemical degradation is a critical pathway for the transformation of nitrobiphenyls in the environment, influenced by sunlight and the presence of photochemically generated reactive species.

The formation of hydroxynitrobiphenyls, including 2-Hydroxy-5-nitrobiphenyl, can occur through the photo-oxidation of nitrobiphenyls. In the atmosphere, nitroaromatic compounds can be produced through mechanisms initiated by hydroxyl radicals. asm.org For instance, the nitration of biphenyl (B1667301) in the presence of sunlight can lead to the formation of various nitrobiphenyl isomers. Subsequent photo-hydroxylation of these nitrobiphenyls can then yield hydroxynitrobiphenyls. This process involves the absorption of light by the nitrobiphenyl molecule, leading to an excited state that is more susceptible to reaction with hydroxylating agents present in the environment. While specific studies on the photo-oxidation of 5-nitrobiphenyl to this compound are not extensively detailed in the available literature, the principles of aromatic hydroxylation suggest this as a plausible transformation pathway.

Reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), play a pivotal role in the photochemical degradation of nitrobiphenyls. nih.govnih.gov Hydroxyl radicals are highly reactive and can initiate the degradation of organic pollutants in both aqueous and atmospheric phases. wikipedia.org The reaction of hydroxyl radicals with aromatic compounds is a key degradation mechanism. usgs.gov In the context of nitrobiphenyls, hydroxyl radicals can attack the aromatic ring, leading to the formation of hydroxylated intermediates. nih.gov The rate of these reactions is typically very high, often diffusion-controlled. researchgate.net The formation of hydroxylated derivatives is a common initial step in the oxidative degradation of many aromatic pollutants. nih.gov

Table 1: Examples of Reactive Oxygen Species and their Role in Degradation

| Reactive Species | Formation Mechanism | Role in Degradation |

|---|---|---|

| Hydroxyl Radical (•OH) | Photolysis of H₂O₂, Fenton reaction, ozonolysis | Initiates degradation by attacking the aromatic ring, leading to hydroxylation and ring cleavage. nih.govnih.govwikipedia.org |

| Singlet Oxygen (¹O₂) | Photosensitization | Can react with electron-rich moieties of organic molecules. |

| Superoxide Radical (O₂⁻•) | Electron transfer to O₂ | Can participate in redox reactions leading to degradation. |

Biotransformation and Microbial Degradation Pathways

Microbial activity is a cornerstone of the natural attenuation of organic pollutants, including nitroaromatic compounds like nitrobiphenyls and their hydroxylated counterparts.

The enzymatic metabolism of nitroaromatic compounds has been observed in various microorganisms. asm.org Bacteria have evolved specific enzymatic systems to degrade these compounds, often utilizing them as sources of carbon, nitrogen, and energy. asm.org A common strategy involves dioxygenase enzymes, which can hydroxylate the aromatic ring, making it susceptible to cleavage. asm.org For biphenyl and its derivatives, the initial step often involves the action of a biphenyl dioxygenase, which introduces two hydroxyl groups onto one of the aromatic rings. While specific enzymes for the degradation of this compound have not been characterized, it is plausible that similar enzymatic machinery involved in the degradation of other nitrophenols and biphenyls could act on this compound. Nitroreductases are another class of enzymes that can initiate the degradation of nitroaromatics by reducing the nitro group. nih.gov

Several bacterial strains capable of degrading nitroaromatic compounds and biphenyls have been isolated and characterized. For example, various bacteria have been identified that can utilize p-nitrophenol as a sole source of carbon and energy. nih.govnih.gov Genera such as Pseudomonas, Burkholderia, and Sphingomonas have been implicated in the degradation of aromatic compounds. nih.gov For instance, Pseudomonas fluorescens has been shown to possess enzymes capable of transforming 2,4,6-trinitrotoluene (B92697) (TNT). asm.org Although specific microorganisms that degrade this compound have not been reported, it is likely that bacteria capable of degrading other nitrobiphenyls or nitrophenols could also transform this compound. The isolation of such microorganisms would likely involve enrichment culture techniques using this compound as a sole carbon or nitrogen source.

Table 2: Examples of Microorganisms Involved in the Degradation of Related Aromatic Compounds

| Microorganism | Compound Degraded | Key Enzymes/Pathways |

|---|---|---|

| Pseudomonas fluorescens | 2,4,6-trinitrotoluene (TNT) | Xenobiotic reductase B asm.org |

| Ralstonia sp. | p-Nitrophenol | Utilized as sole carbon, nitrogen, and energy source. nih.gov |

| Arthrobacter protophormiae | p-Nitrophenol | Utilized as sole carbon, nitrogen, and energy source. nih.gov |

| Burkholderia cepacia | p-Nitrophenol | Utilized as sole carbon, nitrogen, and energy source. nih.gov |

| Brachybacterium sp. | p-Nitrophenol | Degradation proceeds through the formation of p-benzoquinone. nih.gov |

Advanced Oxidation Processes (AOPs) for Nitrobiphenyl Degradation

Table 3: Common Advanced Oxidation Processes (AOPs)

| AOP Method | Description | Advantages |

|---|---|---|

| Fenton/Photo-Fenton | Uses iron salts and hydrogen peroxide (and UV light for photo-Fenton) to generate hydroxyl radicals. mdpi.com | High efficiency, can be cost-effective. |

| Ozonation | Involves the use of ozone (O₃), often in combination with UV light or hydrogen peroxide, to produce hydroxyl radicals. | Strong oxidizing potential. |

| Photocatalysis (e.g., TiO₂/UV) | Utilizes a semiconductor catalyst (like TiO₂) and UV light to generate hydroxyl radicals. | Can lead to complete mineralization, catalyst can be reused. |

| Sonolysis | Uses high-frequency ultrasound to induce acoustic cavitation, which generates hydroxyl radicals. mdpi.com | No additional chemicals required. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxy-5-nitrobiphenyl, and how can reaction conditions be optimized for yield?

- Methodology : Begin with nitration of 2-hydroxybiphenyl using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Monitor regioselectivity via HPLC or TLC to confirm para-substitution. Optimize by adjusting stoichiometry, reaction time, and acid strength. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity .

- Key Parameters : Temperature control minimizes byproducts (e.g., di-nitrated derivatives). Confirm structural integrity via -NMR (aromatic proton splitting patterns) and FTIR (nitro group stretching at ~1520 cm⁻¹) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 2–12) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ~270 nm) and quantify impurities using reverse-phase HPLC. Kinetic modeling (Arrhenius equation) predicts shelf-life .

- Data Interpretation : Note nitro group reduction under acidic conditions or phenolic oxidation in alkaline media. Cross-validate with mass spectrometry to identify degradation byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines : Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of nitroaromatic vapors. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous runoff into drains .

- Emergency Response : For skin contact, rinse immediately with water for 15 minutes. Document incident reports and review Material Safety Data Sheets (MSDS) for compound-specific hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodology : Cross-reference -NMR and X-ray crystallography data from multiple sources (e.g., NIST Chemistry WebBook, peer-reviewed journals) to validate assignments. For disputed peaks, perform 2D NMR (COSY, HSQC) to resolve coupling ambiguities .

- Case Study : If conflicting UV spectra arise, verify solvent polarity effects or check for tautomeric shifts in the phenolic-nitro system .

Q. What experimental designs are suitable for studying the compound’s role as a pharmaceutical intermediate?

- Approach : Use Suzuki-Miyaura cross-coupling to functionalize the biphenyl core with bioactive moieties (e.g., heterocycles). Assess bioactivity via in vitro assays (e.g., cytotoxicity, enzyme inhibition). Compare pharmacokinetic profiles of derivatives using LC-MS/MS .

- Hypothesis Testing : If derivatives show low solubility, employ co-solvents (DMSO/PBS) or nanoformulation to enhance bioavailability .

Q. How can environmental precautions be integrated into large-scale synthesis protocols?

- Best Practices : Implement green chemistry principles: replace mixed acids with solid acid catalysts (e.g., zeolites) to reduce waste. Treat nitro-containing effluents with Fenton’s reagent (Fe²⁺/H₂O₂) to degrade aromatic pollutants .

- Waste Management : Quantify nitro byproducts via GC-MS and adhere to EPA guidelines for hazardous waste disposal .

Q. What computational methods predict the electrochemical behavior of this compound?

- Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO-LUMO gaps and redox potentials. Validate with cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) in aprotic solvents .

- Interpretation : Correlate nitro group electron-withdrawing effects with reduction potentials. Compare with experimental CV data to refine computational parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.